molecular formula C14H17O3PS B13693835 Diethyl (5-Phenyl-2-thienyl)phosphonate

Diethyl (5-Phenyl-2-thienyl)phosphonate

Cat. No.: B13693835
M. Wt: 296.32 g/mol
InChI Key: YJYHKSXPWQKQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (5-Phenyl-2-thienyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a thienyl ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-Phenyl-2-thienyl)phosphonate typically involves the reaction of diethyl phosphite with 5-phenyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and proceeds via a nucleophilic addition mechanism .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Diethyl (5-Phenyl-2-thienyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl (5-Phenyl-2-thienyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl (5-Phenyl-2-thienyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological pathways that involve phosphorylation. This can lead to the inhibition of enzymes and other proteins that rely on phosphorylation for their activity .

Comparison with Similar Compounds

  • Diethyl (2-thienyl)phosphonate
  • Diethyl (4-phenyl-2-thienyl)phosphonate
  • Diethyl (2-furyl)phosphonate

Comparison: Diethyl (5-Phenyl-2-thienyl)phosphonate is unique due to the specific positioning of the phenyl group on the thienyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C14H17O3PS

Molecular Weight

296.32 g/mol

IUPAC Name

2-diethoxyphosphoryl-5-phenylthiophene

InChI

InChI=1S/C14H17O3PS/c1-3-16-18(15,17-4-2)14-11-10-13(19-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

YJYHKSXPWQKQAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(S1)C2=CC=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.